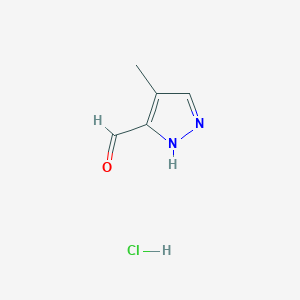

4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride

Description

4-Methyl-1H-pyrazole-3-carbaldehyde hydrochloride is a pyrazole derivative featuring a methyl group at the 4-position, a formyl (aldehyde) group at the 3-position, and a hydrochloride salt. The hydrochloride salt likely enhances aqueous solubility and stability compared to its neutral form, a common strategy in pharmaceutical and synthetic chemistry to improve bioavailability . Structural determination of such compounds often employs crystallographic tools like SHELX and ORTEP-3, which are widely used for refining and visualizing molecular geometries .

Properties

IUPAC Name |

4-methyl-1H-pyrazole-5-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c1-4-2-6-7-5(4)3-8;/h2-3H,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTNDVBBJMJQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803604-90-1 | |

| Record name | 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-Methyl-1H-pyrazole-3-carbaldehyde hydrochloride (CAS No. 1803604-90-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the aldehyde functional group enhances its reactivity, making it a suitable candidate for further chemical modifications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold, including this compound. Research indicates that derivatives of pyrazole can inhibit the growth of various cancer cell lines:

- Lung Cancer : Significant inhibition was observed in lung cancer cell lines.

- Breast Cancer : Compounds based on this structure have shown promising results against MDA-MB-231 breast cancer cells.

- Colorectal Cancer : Studies indicate effective antiproliferation activity against colorectal cancer cells.

Table 1 summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 0.01 | |

| NCI-H460 (Lung) | 0.03 | |

| A549 (Lung) | 0.39 | |

| HepG2 (Liver) | 0.46 |

Anti-inflammatory Activity

In addition to its anticancer properties, 4-methyl-1H-pyrazole derivatives have been evaluated for their anti-inflammatory effects. Studies have demonstrated that these compounds can reduce inflammation in models of carrageenan-induced edema, showing comparable efficacy to established anti-inflammatory drugs like indomethacin .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors involved in cancer proliferation and inflammatory pathways. The binding affinity and specificity of these interactions are critical for the compound's therapeutic potential.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and assessed their activity against various cancer cell lines, confirming their potential as anticancer agents .

- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, leading to apoptosis .

Scientific Research Applications

Synthetic Route Overview

| Method | Description |

|---|---|

| Vilsmeier-Haack Reaction | Utilizes phosphorus oxychloride and dimethylformamide to introduce formyl groups into pyrazole rings. |

| Oxidation | Involves the oxidation of corresponding alcohols to yield the aldehyde derivative. |

| Miscellaneous Methods | Various other synthetic routes have been explored, contributing to the compound's versatility. |

4-Methyl-1H-pyrazole-3-carbaldehyde hydrochloride exhibits significant biological activities, making it a valuable compound in pharmacology. Research indicates that derivatives of pyrazole carbaldehydes possess antimicrobial, anti-inflammatory, antitumor, and antiviral properties .

Key Biological Activities

Practical Applications

The compound is utilized in various practical applications ranging from pharmaceuticals to materials science.

Pharmaceutical Applications

- Drug Development : The compound serves as a scaffold for synthesizing novel drugs targeting inflammatory diseases and cancers.

- Antifungal Agents : Derivatives have been developed that exhibit antifungal properties against phytopathogenic fungi, making them suitable for agricultural applications .

Material Science Applications

- Chelating Agents : this compound has been used to create chelating materials for heavy metal extraction from wastewater .

- Solid-Liquid Extraction : It is employed as a sorbent in solid-liquid extraction processes due to its ability to form complexes with metal ions .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry reported the synthesis of novel pyrazole derivatives based on this compound that exhibited significant cytotoxicity against human cancer cell lines. The synthesized compounds were evaluated for their antitumor activity using MTT assays, demonstrating IC50 values in the micromolar range .

Case Study 2: Heavy Metal Extraction

Research conducted on organically modified silica using 4-methyl-1H-pyrazole-3-carbaldehyde as a chelating agent showed promising results in extracting heavy metals from contaminated water sources. The study highlighted the efficiency of this method compared to traditional extraction techniques, indicating lower costs and higher recovery rates of metals such as lead and cadmium .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride with structurally related pyrazole derivatives, based on data from the General Catalog of Kanto Reagents :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Functional Groups | Purity | Price (JPY) |

|---|---|---|---|---|---|---|

| 4-Methyl-1H-pyrazole-3-carbaldehyde HCl* | C₅H₇ClN₂O | ~146.58 (estimated) | Not provided | Aldehyde, methyl, hydrochloride | N/A | N/A |

| 1-Methyl-1H-pyrazole-4-carbaldehyde | C₅H₆N₂O | 110.11 | 25016-11-9 | Aldehyde, methyl | >98.0% (HLC) | 35,000 (5g) |

| Methyl 1H-pyrazole-3-carboxylate | C₅H₆N₂O₂ | 126.11 | 15366-34-4 | Ester, methyl | >95.0% (GC) | 28,000 (5g) |

| 1-Methyl-1H-pyrazole-3-carboxylic acid | C₅H₆N₂O₂ | 126.11 | 25016-20-0 | Carboxylic acid, methyl | 95% | 32,100 (1g) |

*Estimated properties for the target compound are derived from structural analogs.

Key Observations:

Structural and Functional Differences :

- The aldehyde group in this compound and 1-methyl-1H-pyrazole-4-carbaldehyde makes them reactive toward nucleophiles (e.g., in condensation reactions). In contrast, the ester and carboxylic acid groups in the other analogs favor hydrolysis or amidation .

- The hydrochloride salt in the target compound likely increases polarity and water solubility compared to neutral analogs.

Commercial Accessibility: 1-Methyl-1H-pyrazole-4-carbaldehyde is the most cost-effective aldehyde derivative (JPY 7,000/g), whereas 1-methyl-1H-pyrazole-3-carboxylic acid is priced higher (JPY 32,100/g), possibly due to synthesis complexity or niche applications .

Purity and Applications :

- Aldehyde derivatives (>98% purity) may be prioritized for high-precision synthetic workflows, while carboxylic acids (95% purity) might suffice for intermediate steps in organic synthesis .

Research Implications:

- The hydrochloride salt of 4-methyl-1H-pyrazole-3-carbaldehyde could offer advantages in drug discovery, where enhanced solubility is critical for biological testing.

- Comparative reactivity studies between aldehyde- and ester/carboxylic acid-containing pyrazoles could elucidate their suitability as building blocks for heterocyclic chemistry.

Preparation Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classical approach to introduce the formyl group at the 3-position of pyrazoles. It involves the reaction of pyrazole or its derivatives with a Vilsmeier reagent, typically generated in situ from POCl3 and N,N-dimethylformamide (DMF).

- Procedure: Pyrazole derivatives are treated with POCl3/DMF complex under controlled temperature, leading to selective formylation at the 3-position.

- Advantages: High regioselectivity and good yields.

- Example: 3-substituted pyrazole-4-carbaldehydes were prepared by formylation of semicarbazones derived from methyl ketones using POCl3/DMF (Scheme 2 in).

- Limitations: Requires careful control of reaction conditions to avoid overreaction or side products.

Cyclization of Hydrazine with α,β-Unsaturated Esters (Improved Method)

A recent and efficient method for synthesizing 3-substituted pyrazole carbaldehydes, including methyl-substituted derivatives, involves a two-step process:

Substitution/Hydrolysis Reaction:

- Starting from 2,2-difluoroacetyl halide and an α,β-unsaturated ester in the presence of an acid scavenger (e.g., triethylamine or N,N-diisopropylethylamine) in solvents like dioxane or tetrahydrofuran.

- The reaction is carried out at low temperature with subsequent alkaline hydrolysis (NaOH or KOH) to yield an α-difluoroacetyl intermediate carboxylic acid.

Condensation/Cyclization Reaction:

- The intermediate is condensed with methylhydrazine aqueous solution (≥40% mass concentration) in the presence of a catalyst such as sodium iodide or potassium iodide.

- The reaction proceeds at low temperature (-30 °C to 0 °C) followed by heating (50-120 °C) under reduced pressure to promote cyclization.

- Acidification and recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with 35-65% water) afford the pure pyrazole carbaldehyde hydrochloride.

- Advantages:

- Simple operation with readily available raw materials.

- High reaction yield and purity (>99.5% after recrystallization).

- Reduced isomer formation compared to previous methods.

- Yields: Improved yields exceeding 75% with fewer recrystallizations needed.

- Reference: This method is described in detail in a Chinese patent CN111362874B, focusing on a closely related pyrazole derivative but adaptable for 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride synthesis.

Oxidation of Corresponding Alcohols

Another approach involves oxidation of pyrazole-3-methanol derivatives to the corresponding aldehydes:

- Oxidizing agents: Potassium permanganate or acidic potassium dichromate.

- Procedure: Pyrazole-3-methanol is treated with oxidants under controlled conditions to yield the aldehyde.

- Limitations: Overoxidation to carboxylic acids can occur; thus, reaction monitoring is critical.

- Applications: Useful when alcohol precursors are more accessible or when selective oxidation is desired.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl3/DMF, pyrazole derivatives, controlled temperature | Moderate to High (60-80%) | High (varies) | Regioselective formylation | Requires careful control |

| Cyclization with α,β-unsaturated ester (Patent CN111362874B) | 2,2-difluoroacetyl halide, α,β-unsaturated ester, methylhydrazine, NaI/KI catalyst, low temp & heating | >75% | >99.5% (after recrystallization) | High yield, high purity, fewer isomers | Patent-specific, requires catalyst |

| Oxidation of Alcohols | KMnO4 or K2Cr2O7, controlled oxidation | Variable (50-70%) | Moderate to High | Straightforward if alcohol precursor available | Risk of overoxidation |

Research Findings and Notes

- The Vilsmeier-Haack reaction remains a cornerstone for pyrazole carbaldehyde synthesis, but its application to this compound requires optimization to minimize side reactions.

- The patented cyclization method using α,β-unsaturated esters and methylhydrazine offers a modern, scalable route with improved selectivity and purity, suitable for industrial applications.

- Oxidation methods are less favored for large-scale synthesis due to potential overoxidation and lower yields but can be useful in specific synthetic sequences.

- The choice of acid scavengers, solvents, and catalysts significantly influences the reaction outcome, as highlighted in the patent literature.

- Recrystallization solvent composition and conditions are critical for obtaining high-purity hydrochloride salts.

Q & A

Q. What are the common synthetic routes for 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole derivatives using reagents like POCl₃ and DMF. Optimization includes adjusting stoichiometry, temperature (e.g., 80–100°C), and reaction time (12–24 hrs) to maximize yield. Catalysts such as K₂CO₃ may enhance nucleophilic substitutions for derivative synthesis .

Q. How can researchers confirm the structure and purity of this compound?

Structural validation employs NMR (¹H/¹³C), HPLC for purity assessment, and X-ray crystallography for absolute configuration. Crystallographic data refinement using SHELXL ensures high-resolution structural accuracy, while mass spectrometry confirms molecular weight .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate for synthesizing bioactive molecules, including antimicrobial, anti-inflammatory, and anticancer agents. Its aldehyde group enables Schiff base formation for ligand-receptor interaction studies .

Advanced Research Questions

Q. How can computational methods elucidate the reactivity and binding mechanisms of pyrazole carbaldehyde derivatives?

Density Functional Theory (DFT) calculations predict electronic properties and reactive sites, while molecular docking (e.g., AutoDock Vina) models interactions with biological targets like enzymes. These methods guide rational design of derivatives with enhanced activity .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during characterization?

Cross-validation using multiple techniques (e.g., IR, UV-Vis, and single-crystal XRD) is critical. For ambiguous NMR signals, variable-temperature NMR or 2D-COSY can clarify tautomerism. Impurity profiles are analyzed via HPLC-MS to identify byproducts .

Q. How are reaction conditions tailored for regioselective functionalization of the pyrazole ring?

Regioselectivity in substitutions (e.g., aryloxy or halogen groups) is controlled by steric/electronic effects. For example, electron-withdrawing substituents at the 4-position direct nucleophilic attacks to the 5-position. Solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K₂CO₃ vs. NaH) further modulate outcomes .

Q. What challenges arise in crystallizing pyrazole carbaldehydes, and how are they addressed?

Poor crystal growth due to conformational flexibility is mitigated by slow evaporation in polar solvents (e.g., ethanol/water mixtures). SHELX software refines disordered structures, while ORTEP-3 generates publication-quality thermal ellipsoid plots for visual analysis .

Q. How are biological assays designed to evaluate the therapeutic potential of derivatives?

In vitro assays (e.g., DPPH for antioxidant activity, COX-2 inhibition for anti-inflammatory effects) are prioritized. Dose-response curves and structure-activity relationship (SAR) studies identify critical substituents. In silico ADMET profiling (e.g., SwissADME) pre-screens pharmacokinetic properties .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for Vilsmeier-Haack reactions to avoid side product formation .

- Characterization : Use high-field NMR (≥400 MHz) to resolve overlapping proton signals in aromatic regions .

- Crystallography : For twinned crystals, employ SHELXD for phase refinement and PLATON for symmetry validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.